N-Boc-3-Carboethoxy-4-piperidone

Description

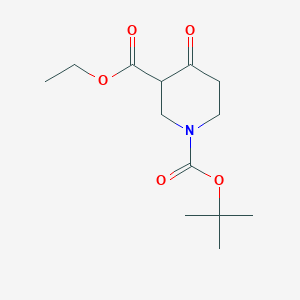

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBVAMUCDQETDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423590 | |

| Record name | N-Boc-3-Carboethoxy-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98977-34-5 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-oxo-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98977-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-3-Carboethoxy-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Piperidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 3-ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Piperidone Derivatives in Synthetic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif of immense importance, found ubiquitously in a vast array of natural products and pharmaceuticals. wikipedia.orgnih.govnih.gov Its derivatives, piperidones, which feature a ketone group on the carbon skeleton, serve as crucial precursors to this important class of compounds. researchgate.net

Historically, the piperidine framework has been identified in numerous alkaloids, which are naturally occurring compounds with significant physiological activity. wikipedia.orgnih.gov Examples include piperine, the compound responsible for the pungency of black pepper, the fire ant toxin solenopsin, and coniine, the infamous toxic alkaloid from poison hemlock. wikipedia.org The prevalence of this structural unit in nature has long inspired chemists to develop synthetic routes to access these and other novel molecules.

Piperidones are key intermediates in these synthetic endeavors. researchgate.net Their inherent functionality allows for a wide range of chemical transformations, making them ideal starting points for constructing the more complex piperidine-containing targets. The development of methods for synthesizing and manipulating piperidone derivatives has been a significant focus of organic chemistry, enabling access to new drug candidates and biologically active compounds. nih.govnih.govresearchgate.net

Rationale for Research on N Boc 3 Carboethoxy 4 Piperidone As a Versatile Synthon

Established Synthetic Routes to the Piperidone Core and its Functionalization

The synthesis of this compound is typically a multi-step process that involves the initial construction of the 4-piperidone (B1582916) scaffold, followed by the introduction of the necessary functional groups at the nitrogen and C-3 positions.

Traditional Approaches to 4-Piperidone Scaffolds

The 4-piperidone ring is a common structural motif, and several classical methods have been developed for its synthesis. These methods form the foundation for accessing the core of the target molecule.

Dieckmann Condensation : This is one of the most widely used methods for synthesizing 4-piperidones. The process generally involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. The typical starting materials are formed from the double Michael addition of a primary amine to two equivalents of an acrylate ester. The resulting aminodicarboxylate ester is then treated with a base (e.g., sodium ethoxide) to induce ring closure. The subsequent hydrolysis and decarboxylation of the cyclic β-keto ester yield the 4-piperidone. Careful control of reaction conditions is often necessary to prevent side reactions like the retro-Dieckmann reaction.

Mannich Reaction : The Mannich condensation provides another route to 4-piperidone derivatives. This reaction involves the aminoalkylation of an enolizable ketone with formaldehyde and a primary amine or ammonia. For the synthesis of 2,6-disubstituted piperidin-4-ones, the reaction utilizes an amine, an aldehyde, and a ketone, such as in the Petrenko-Kritschenko piperidone synthesis.

Robinson-Schöpf Reaction : This biomimetic reaction is a variation of the Mannich reaction that condenses a dialdehyde (like glutaraldehyde), a primary amine, and acetonedicarboxylic acid or its ester. This one-pot reaction can efficiently assemble the 4-piperidone ring system under mild conditions.

Introduction of the N-Boc Moiety in Piperidone Synthesis

The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atom in the piperidine (B6355638) ring due to its stability under various conditions and its facile removal under acidic conditions. The introduction of the N-Boc moiety is a crucial step in the synthesis of the title compound.

This transformation is typically achieved by reacting a pre-formed 4-piperidone salt (e.g., piperidin-4-one hydrochloride) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is carried out in the presence of a base, such as triethylamine (B128534) or sodium carbonate, to neutralize the acid and facilitate the acylation of the nitrogen atom. dtic.mil The choice of solvent and base can be optimized to achieve high yields. For instance, N-Boc-4-piperidone is a key precursor in various syntheses and is often prepared in this manner. dtic.milcaymanchem.com

| Precursor | Reagents | Base | Solvent | Yield |

| Piperidin-4-one hydrochloride | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Dichloromethane (B109758) (DCM) | High |

| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate (Boc₂O) | Potassium carbonate | Methanol | High |

This table presents typical conditions for the N-Boc protection of piperidine scaffolds.

Regioselective Introduction of the 3-Carboethoxy Group

The final step in the established synthesis is the regioselective introduction of the carboethoxy group at the C-3 position, adjacent to the carbonyl. This transforms N-Boc-4-piperidone into the target molecule, this compound.

This functionalization is achieved via the acylation of the α-carbon to the ketone. The process involves the formation of an enolate from N-Boc-4-piperidone using a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride. This enolate then acts as a nucleophile, attacking an electrophilic source of the carboethoxy group, such as ethyl chloroformate or diethyl carbonate. The regioselectivity is directed by the formation of the thermodynamic or kinetic enolate, which is influenced by the base, solvent, and temperature. This key transformation makes the compound a versatile intermediate for further reactions, including nucleophilic additions and reductions. bloomtechz.com

Alternatively, the 3-carboethoxy-4-piperidone scaffold can be constructed first using a Dieckmann condensation, followed by manipulation of the nitrogen substituent. For example, a route starting from ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride involves replacing the N-benzyl group with an N-Boc group. chemicalbook.com

Novel and Efficient Synthetic Methodologies

Recent research has focused on developing more efficient, stereoselective, and environmentally friendly methods for synthesizing complex piperidine derivatives.

Asymmetric Synthetic Strategies towards Chiral Piperidone Derivatives

The development of asymmetric syntheses is crucial for accessing enantiomerically pure piperidine derivatives for pharmaceutical applications. While a general route to enantioenriched 3-substituted piperidines has been challenging, several strategies have emerged. nih.gov

Catalytic Asymmetric Reactions : Rhodium-catalyzed asymmetric reductive Heck reactions have been used to create chiral 3-substituted tetrahydropyridines from dihydropyridines and boronic acids in high yield and excellent enantioselectivity. nih.govacs.org These intermediates can then be converted to the desired chiral piperidines.

Enzymatic Resolutions : Chemo-enzymatic approaches offer a powerful method for obtaining chiral compounds. For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) have been used for the kinetic resolution of racemic piperidone derivatives, yielding enantioenriched products. mdpi.com

Dynamic Kinetic Resolution : Catalytic dynamic resolutions of N-Boc-piperidines using chiral ligands have been explored to convert a racemic starting material into a single enantiomer of the product with high selectivity. uark.edu

Asymmetric Aza-Michael Reactions : The intramolecular asymmetric aza-Michael cyclization, promoted by a chiral phosphoric acid catalyst, can be employed to form enantioenriched piperidines from acyclic precursors. rsc.org

These methodologies provide pathways to chiral piperidone cores that could be adapted for the asymmetric synthesis of this compound.

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of piperidones aims to reduce environmental impact by improving atom economy, using safer solvents, and minimizing waste.

One-Pot Procedures : Combining multiple synthetic steps into a single pot reduces the need for intermediate workups and purifications, saving solvents and energy. One-pot syntheses of functionalized piperidines have been developed using catalysts like bismuth nitrate. researchgate.net An efficient approach to N-substituted piperidones involves a one-pot process using carbonate bases, which presents significant advantages over the classical Dieckmann approach by improving yield and minimizing waste streams. acs.org

Use of Greener Solvents : Traditional organic syntheses often use hazardous solvents. Research is exploring the use of more environmentally benign solvents, such as water or ethanol, for reactions like the Mannich condensation.

Alternative Starting Materials : Some research has investigated the use of renewable starting materials, such as amino acids like aspartic acid, as an alternative to ammonia in piperidone synthesis, aligning with green chemistry goals. researchgate.net

By integrating these principles, the production of this compound can be made more sustainable and cost-effective.

Advancements in the Synthesis of this compound: A Focus on Catalytic Systems and Process Optimization

This compound , a key intermediate in the synthesis of various pharmaceutical compounds, has garnered significant attention in the field of organic chemistry. The development of efficient and scalable synthetic methodologies for this piperidone derivative is crucial for its application in drug discovery and development. This article delves into the catalytic systems, process optimization, and strategies for enhancing yield and purity in the production of this compound.

N Boc 3 Carboethoxy 4 Piperidone As a Key Intermediate in Complex Molecule Synthesis

Role in Heterocyclic Compound Construction

The structure of N-Boc-3-Carboethoxy-4-piperidone serves as a robust scaffold for the synthesis of intricate heterocyclic systems. bloomtechz.com Condensation reactions, cyclizations, and annulations are readily performed on this intermediate to generate complex, nitrogen-containing ring structures. bloomtechz.com

Synthesis of Piperidine (B6355638) Alkaloid Scaffolds

The piperidine ring is a fundamental structural motif present in a vast number of natural alkaloids with significant biological activities. This compound provides a convenient starting point for the stereoselective synthesis of polysubstituted piperidines. chemicalbook.com The ketone and ester functionalities allow for the introduction of various substituents and the construction of the core alkaloid frameworks through reactions such as reductive amination and aza-Michael additions. researchgate.net

Access to Bridged Bicyclic Systems

The inherent reactivity of this compound facilitates its use in the synthesis of bridged bicyclic nitrogenous compounds. bloomtechz.com Intramolecular reactions, such as aldol (B89426) cyclizations, can lead to the formation of rigid, bicyclic structures like aza-derivatives of the tricyclo[7.3.1.02,7]tridecanone system. chemicalbook.com These complex scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific receptor interactions.

Application in Spirocyclic Compound Formation

Spirocycles, which contain two rings connected by a single common atom, are increasingly recognized as important pharmacophores. This compound can be elaborated into spirocyclic structures through multi-step synthetic sequences. For instance, derivatives of this piperidone can be used to construct spiro-indanone piperidine systems, which are scaffolds found in various biologically active molecules. chemicalbook.com The synthesis often involves creating a more complex intermediate that can then undergo cyclization to form the spirocyclic core. nih.govbeilstein-journals.org

Contribution to Pharmaceutical Intermediate Synthesis

The versatility of this compound extends to its critical role in the synthesis of key intermediates for a range of pharmaceutical agents. Its piperidone core is a common feature in many centrally active drugs.

Precursors to Analgesics and Antipsychotics

The piperidine scaffold is a well-established component of many potent analgesics and antipsychotic drugs. This compound and its parent compound, N-Boc-4-piperidone, are crucial precursors in the synthesis of fentanyl and its analogues. un.orgincb.orgeuropa.eu Synthetic routes, such as the Siegfried and Janssen methods, utilize 4-piperidone (B1582916) derivatives to construct the core of the fentanyl molecule. federalregister.gov The International Narcotics Control Board has recognized the importance of these precursors in the illicit manufacture of such potent opioids. incb.org Specifically, N-Boc-4-piperidone can be used to synthesize norfentanyl, a direct precursor to fentanyl. un.orgeuropa.eu

| Precursor | Synthetic Route | Resulting Intermediate/Product |

| 4-Piperidone | Siegfried Method | N-phenethyl-4-piperidone (NPP) |

| 4-Piperidone | Janssen Method | Benzylfentanyl, Norfentanyl |

| N-Boc-4-piperidone | Various | 1-boc-4-AP, Norfentanyl |

Building Block for Anti-inflammatory Agents

Derivatives of piperidone are being investigated for their potential as anti-inflammatory agents. Research has shown that certain 2-piperidone derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglial cells. nih.gov These compounds have also shown neuroprotective effects by preventing neuronal cell death mediated by neuroinflammation. nih.gov The synthetic accessibility of the piperidone core, facilitated by intermediates like this compound, allows for the systematic design and evaluation of new anti-inflammatory drug candidates.

Utility in the Synthesis of Specific Bioactive Compounds (e.g., Linagliptin intermediates)

While the piperidone core is a feature of many pharmaceuticals, this compound is specifically noted for its application in peptidomimetic drug design. Its structural features are leveraged to create molecules that can mimic or interfere with peptide interactions in biological systems.

A definitive application of this intermediate is found in the synthesis of novel inhibitors for specific therapeutic targets. For instance, it has been employed as a starting material in the creation of selective MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) inhibitors, which are being investigated for their potential in cancer therapy. In a documented synthetic route, this compound is reacted with benzamidine hydrochloride in the presence of potassium carbonate to form a dihydropyrimidinone derivative, a core structure for these inhibitors. u-tokyo.ac.jp

Table 1: Synthesis of Dihydropyrimidinone Intermediate

| Reactant | Reagent | Solvent | Reaction Time | Outcome | Reference |

|---|

Furthermore, patent literature details the use of this compound in the development of potent Hepatitis B Virus (HBV) inhibitors. In these syntheses, it undergoes a condensation reaction with benzylamine in toluene under reflux conditions to produce an enamine intermediate, which serves as a crucial component for building the final tricyclic antiviral compound.

Applications in Agrochemical and Materials Science Research

Precursors for Agrochemical Active Ingredients

Following a comprehensive review of scientific literature and patent databases, no specific examples or detailed research findings were identified that document the use of this compound as a direct precursor for commercialized or late-stage development agrochemical active ingredients. While piperidine derivatives are broadly utilized in the synthesis of agrochemicals, specific applications for this particular compound are not detailed in available sources.

Integration into Polymer and Organic Material Development

General chemical literature suggests that this compound can serve as a building block for the synthesis of polymers and other organic compounds due to its reactive functional groups. However, after a thorough search, no specific instances of its integration into named polymers or detailed studies on its use in the development of specific organic materials with defined properties could be located in peer-reviewed journals or patent filings.

Mechanistic Investigations and Computational Modeling of N Boc 3 Carboethoxy 4 Piperidone Reactions

Reaction Mechanism Elucidation for Key Transformations

Elucidating the precise steps and intermediates in reactions of N-Boc-3-carboethoxy-4-piperidone is crucial for optimizing synthetic protocols. Researchers employ a combination of experimental techniques and computational modeling to unravel the complexities of these transformations.

Stereochemical Course of Reactions

The stereochemistry of products derived from this compound is of fundamental importance, as the biological activity of many of its derivatives is highly dependent on their three-dimensional structure. The reduction of the ketone at the C4 position is a well-studied transformation where the choice of reducing agent significantly influences the stereochemical outcome. For instance, the use of sodium borohydride (B1222165) often results in a mixture of diastereomers, whereas more sterically hindered reagents can lead to higher selectivity. The stereochemical course is dictated by the direction of hydride attack on the carbonyl group, which is influenced by the steric hindrance imposed by the substituents on the piperidone ring.

Another key reaction is the functionalization at the C3 position, which is adjacent to the carbonyl group. The stereoselectivity of these reactions, such as alkylations, is governed by the formation of an enolate intermediate. The bulky N-Boc protecting group plays a crucial role in directing the approach of electrophiles, often leading to a high degree of stereocontrol.

Transition State Analysis

Transition state theory provides a framework for understanding the kinetics and selectivity of chemical reactions. Computational chemists perform transition state analysis to identify the lowest energy pathways for reactions involving this compound. These calculations can rationalize the observed product distributions and guide the design of catalysts and reaction conditions that favor the desired outcome. For example, in the asymmetric reduction of the C4-ketone, transition state modeling can reveal the specific interactions between the substrate, the chiral catalyst, and the reducing agent that are responsible for the enantioselectivity.

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool for probing the electronic structure and reactivity of molecules. These methods provide insights that are often difficult to obtain through experimental means alone.

Electronic Structure Analysis and Reactivity Prediction

The distribution of electrons within the this compound molecule determines its chemical behavior. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute various electronic properties, including molecular orbital energies and atomic charges. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for predicting reactivity. The HOMO indicates regions of the molecule that are likely to act as nucleophiles, while the LUMO highlights electrophilic sites. For this compound, the enolizable C3 position is a key nucleophilic center, while the C4-carbonyl carbon is the primary electrophilic site.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations allow researchers to study the dynamic behavior of molecules over time. MD simulations can provide a more realistic model of how this compound behaves in solution, taking into account the effects of solvent and temperature. These simulations can be used to explore the conformational landscape of the molecule and to study the interactions between the piperidone and other molecules in the reaction mixture. By simulating the entire course of a reaction, MD can provide a detailed, atomistic view of the reaction mechanism.

Analytical Methodologies for the Characterization and Purity Assessment of N Boc 3 Carboethoxy 4 Piperidone and Its Derivatives in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural determination of N-Boc-3-carboethoxy-4-piperidone and its analogs. These techniques probe the molecular structure at different levels, providing a detailed picture of the atomic connectivity and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives.

In the ¹H NMR spectrum of this compound, the protons of the tert-butoxycarbonyl (Boc) group typically appear as a singlet around 1.4 ppm. The ethoxy group of the carboethoxy moiety gives rise to a triplet and a quartet corresponding to the methyl and methylene (B1212753) protons, respectively. The protons on the piperidone ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. For instance, in related N-Boc-piperidone derivatives, the piperidine (B6355638) ring protons resonate in the range of 2.0 to 4.0 ppm. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbons of the ketone and the two ester groups in this compound are readily identifiable by their characteristic chemical shifts in the downfield region of the spectrum (typically >160 ppm). The carbons of the Boc and ethoxy groups, as well as the piperidone ring carbons, appear at distinct chemical shifts, allowing for a complete assignment of the carbon framework. nih.govspectrabase.com

Table 1: Representative NMR Data for N-Boc-4-piperidone (a related compound)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~3.6 | Triplet |

| ¹H | ~2.4 | Triplet |

| ¹H | 1.47 | Singlet |

| ¹³C | ~208 | - |

| ¹³C | ~80 | - |

| ¹³C | ~41 | - |

| ¹³C | ~28 | - |

Note: This data is for N-Boc-4-piperidone and serves as an illustrative example. The specific chemical shifts for this compound will vary.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrational frequencies of bonds.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups. The ketone C=O stretch typically appears around 1720-1740 cm⁻¹, while the ester and carbamate (B1207046) C=O stretches are observed at slightly higher frequencies. The C-N stretching vibration of the piperidine ring and the C-O stretching of the ester and carbamate groups also give rise to characteristic bands in the fingerprint region of the spectrum. nih.gov The NIST WebBook provides IR spectral data for the related compound N-tert-butoxycarbonyl-4-piperidone. nist.gov

Raman spectroscopy can also be utilized for the characterization of this compound. nih.gov It is particularly useful for observing symmetric vibrations and can provide complementary information to the IR spectrum.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ketone | C=O stretch | 1720 - 1740 |

| Ester | C=O stretch | 1735 - 1750 |

| Carbamate | C=O stretch | 1680 - 1700 |

| Alkane | C-H stretch | 2850 - 3000 |

| Ether/Ester | C-O stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming its molecular weight of 271.31 g/mol . nih.govscbt.com

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For example, the loss of the Boc group (100 amu) or the ethoxy group (45 amu) are expected fragmentation pathways for this compound. The NIST WebBook provides a mass spectrum for the related compound N-tert-butoxycarbonyl-4-piperidone, which shows characteristic fragmentation patterns. nist.gov An analytical report for 4-Anilino-1-Boc-piperidine also details the use of GC-MS for its characterization. policija.si

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis. These methods are based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A common setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate. policija.si

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. HPLC can also be coupled with a mass spectrometer (LC-MS) to provide mass information for each separated component, aiding in the identification of impurities. For instance, a derivative, N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid, is analyzed for purity using HPLC. sigmaaldrich.com

Table 3: Illustrative HPLC Method Parameters for Piperidine Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Detection | UV at a specific wavelength (e.g., 210 nm) or Mass Spectrometry |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be employed, potentially after derivatization to increase its volatility and thermal stability.

When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and identification capabilities. The retention time in the gas chromatogram is a characteristic of the compound under specific conditions, and the mass spectrum of the eluting peak confirms its identity. An analytical report for a related compound, 4-Anilino-1-Boc-piperidine, demonstrates the use of GC-MS for its analysis. policija.si The PubChem entry for this compound also indicates the availability of GC-MS data. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of reactions. advion.comresearchgate.net It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. In the context of the synthesis of this compound and its derivatives, TLC is an indispensable tool.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support) and a mobile phase (a solvent or a mixture of solvents). advion.com The separation is visualized by observing the spots on the TLC plate under UV light or by using a staining agent. researchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

Table 1: Illustrative TLC Data for Monitoring a Hypothetical Synthesis

| Time (min) | Starting Material (Rf) | Product (Rf) | Observations |

| 0 | 0.8 | - | Single spot corresponding to the starting material. |

| 30 | 0.8 | 0.4 | Appearance of a new spot corresponding to the product, with the starting material spot still prominent. |

| 60 | 0.8 | 0.4 | The intensity of the product spot has increased, while the starting material spot has diminished. |

| 120 | - | 0.4 | The starting material spot is no longer visible, indicating the completion of the reaction. |

This table is for illustrative purposes and the Rf values are hypothetical.

The progress of a reaction can be effectively tracked by spotting the reaction mixture on a TLC plate at different time intervals. advion.com The disappearance of the starting material spot and the appearance and intensification of the product spot provide a clear indication of the reaction's progression and completion. Furthermore, TLC can reveal the presence of any side products or impurities, which would appear as additional spots on the plate. For solid-phase syntheses, a method involving a photolabile linker on a resin has been developed to allow for real-time monitoring of reactions using TLC. thieme.de

Advanced Techniques for Stereochemical Analysis

The stereochemistry of this compound derivatives can significantly influence their biological activity. Therefore, advanced analytical techniques are crucial for the determination of their stereochemical configuration.

Chiral chromatography is a powerful technique for the separation of enantiomers. libretexts.orgregistech.com It utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is the most common method for chiral separations in the pharmaceutical industry. registech.comnih.gov

The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation. nih.gov For piperidine derivatives, various chiral stationary phases have been employed. For instance, Kromasil CHI-DMB has been used for the chiral resolution of some piperidine-2,6-diones. nih.gov The separation mechanism often relies on interactions such as hydrogen bonding and π-π interactions between the analyte and the chiral stationary phase. nih.gov In some cases, derivatization of the analyte with a chiral derivatizing agent can be performed to form diastereomers, which can then be separated on a non-chiral column. libretexts.org

Table 2: Example of Chiral HPLC Parameters for a Piperidone Derivative

| Parameter | Value |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

This table presents hypothetical data for illustrative purposes.

Optical rotation measures the rotation of the plane of polarized light by a chiral compound in solution. It is a fundamental property of chiral molecules and can be used to determine the enantiomeric purity of a sample. The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions of temperature, wavelength, solvent, and concentration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, particularly the absolute configuration of stereogenic centers and the conformation of the molecule in solution.

Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the molecule, including the absolute configuration of all stereogenic centers. nih.govacs.org

The crystal structure provides invaluable information about bond lengths, bond angles, and torsion angles, which define the conformation of the piperidone ring. For instance, X-ray analysis has been used to confirm the chair conformation of the piperidine ring in some derivatives and a boat conformation in others. rsc.orgwikipedia.org This information is crucial for understanding the structure-activity relationship of these compounds. The absolute configuration of a chiral center can be unequivocally determined using anomalous dispersion effects in the X-ray diffraction data. nih.gov

Future Directions and Emerging Research Avenues for N Boc 3 Carboethoxy 4 Piperidone

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry's shift towards environmentally benign processes has spurred innovation in the synthesis of important chemical intermediates like N-Boc-3-carboethoxy-4-piperidone and its analogs. Green chemistry principles are being actively applied to develop more efficient and sustainable synthetic routes.

Biocatalytic Approaches and Enzyme Engineering

Biocatalysis is at the forefront of green synthesis, offering high selectivity and mild reaction conditions. researchgate.net Enzymes are being engineered and utilized for the synthesis of piperidine (B6355638) derivatives, which are structurally related to this compound. rsc.orgrsc.org

Recent breakthroughs include the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), for the synthesis of piperidines. rsc.orgrsc.org This approach not only provides high yields but also allows for the reuse of the catalyst, significantly reducing waste. rsc.org For instance, a reusable biocatalyst was developed by immobilizing CALB on magnetic halloysite (B83129) nanotubes, which was then used in the multicomponent reaction of substituted aromatic aldehydes, anilines, and acetoacetate (B1235776) esters to produce piperidine derivatives with yields ranging from 45–91%. rsc.org

Furthermore, hybrid bio-organocatalytic cascades are being explored. ucd.ieresearchgate.net These methods combine the advantages of biocatalysts, like transaminases, with organocatalysts to create complex molecules in a one-pot setup. researchgate.net Engineered enzymes are also being developed to achieve stereodivergent synthesis, providing access to all possible stereoisomers of piperidine-based scaffolds. acs.org

Table 1: Examples of Biocatalytic Approaches for Piperidine Synthesis

| Catalyst/System | Reaction Type | Key Advantages | Reference |

| Immobilized Candida antarctica lipase B (CALB) | Multicomponent reaction | Reusable catalyst, high yields | rsc.orgrsc.org |

| Transaminase and organocatalyst | Hybrid bio-organocatalytic cascade | One-pot synthesis of complex molecules | ucd.ieresearchgate.net |

| Engineered protoglobin-based enzymes | Carbene transferase | Stereodivergent synthesis, high substrate loading | acs.org |

Flow Chemistry and Continuous Processing

Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch synthesis. europa.eu This technology allows for precise control over reaction parameters, leading to higher purity products and reduced reaction times. europa.eu The synthesis of active pharmaceutical ingredients (APIs) and their precursors is a major area where flow chemistry is making a significant impact. mdpi.comnih.gov

Continuous-flow systems can handle highly exothermic and hazardous reactions safely due to the large surface-area-to-volume ratio of the reactors, which facilitates rapid heat dissipation. europa.eu This is particularly relevant for reactions involved in the synthesis of heterocyclic compounds. While specific research on the flow synthesis of this compound is emerging, the successful application of this technology to similar complex molecules, like oseltamivir (B103847) and linezolid, demonstrates its immense potential. mdpi.com Automation and the integration of enabling technologies like photochemistry are further expanding the capabilities of continuous-flow synthesis. europa.eumdpi.com

Exploration of Novel Biological Activities from Derived Scaffolds

The piperidine core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active compounds. mdpi.com Derivatives of this compound are being actively investigated for a wide range of therapeutic applications.

Research has shown that piperidine derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.com For example, novel N-BOC-protected-3,5-bis(arylidene)-4-piperidone analogs have been synthesized and evaluated as anti-cancer agents. researchgate.net Similarly, piperidine-containing peptidyl derivatives have been designed as potent proteasome inhibitors for the treatment of multiple myeloma. nih.govresearchgate.net

The versatility of the this compound structure allows for the generation of diverse libraries of compounds. These libraries can then be screened to identify new hits and leads for various diseases. For instance, spirooxindolopyrrolidine-piperidones derived from related piperidones have been identified as promising candidates for the development of SARS-CoV-2 Mpro inhibitors. nih.gov

Integration into Fragment-Based Drug Discovery and Combinatorial Chemistry

The modular nature of this compound makes it an ideal building block for both fragment-based drug discovery (FBDD) and combinatorial chemistry. researchgate.netnih.gov

In FBDD, small molecular fragments are screened for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. The piperidone scaffold can serve as a core fragment that can be elaborated upon to explore the chemical space around a binding pocket. nih.gov

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. researchgate.netyoutube.com By reacting this compound with a variety of building blocks, vast and diverse libraries of piperidine derivatives can be generated. iipseries.org This high-throughput synthesis approach, coupled with high-throughput screening, significantly accelerates the drug discovery process. youtube.com Both solution-phase and solid-phase synthesis techniques can be employed, with the latter offering advantages in terms of purification. researchgate.netcrsubscription.com

Development of Advanced Materials with this compound Substructures

The unique properties of the piperidine ring are also being harnessed in the development of advanced materials. While this is an emerging area of research, the potential applications are significant. The ability to introduce various functional groups onto the piperidone scaffold allows for the tuning of material properties.

For example, polymers incorporating piperidine substructures could exhibit interesting thermal, optical, or mechanical properties. The nitrogen atom in the piperidine ring can also be used to coordinate with metal ions, opening up possibilities for the creation of novel catalysts or sensors. Further research is needed to fully explore the potential of this compound derivatives in materials science.

Computational Chemistry in Predictive Design and Optimization

Computational chemistry plays a crucial role in modern drug discovery and materials science by providing insights into molecular interactions and properties. In the context of this compound, computational methods are being used to:

Predict Biological Activity: Molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound will bind to biological targets. nih.gov This allows for the rational design of more potent and selective inhibitors.

Optimize Compound Properties: Computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to guide the optimization of lead compounds.

Understand Reaction Mechanisms: Density functional theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the outcomes of chemical transformations, aiding in the development of new synthetic methods. researchgate.net

The synergy between computational prediction and experimental validation is accelerating the discovery and development of new molecules derived from this compound with desired properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Boc-3-Carboethoxy-4-piperidone with high purity?

- Methodological Answer : The compound is typically synthesized via multi-step protection-deprotection strategies. Key steps include Boc protection of the piperidone nitrogen followed by carboxylation at the 3-position using ethyl chloroformate. Recrystallization in solvents like ethyl acetate/hexane (1:3) is effective for purification, yielding >95% purity . Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

Q. How should researchers characterize the purity and structural integrity of This compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm Boc (δ ~1.4 ppm, singlet) and ester (δ ~4.1–4.3 ppm, quartet) groups.

- HPLC : Ensure >95% purity with retention time ~8.2 min (C18 column, 60% acetonitrile).

- Melting Point : Validate against literature values (reported range: 62–64°C) using calibrated equipment .

Q. What are the optimal storage conditions to maintain the stability of This compound during experimental workflows?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). The compound is stable for ≥12 months under these conditions. Avoid prolonged exposure to moisture or acidic/basic environments, which may hydrolyze the ester or Boc groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 62°C vs. 64°C) for This compound?

- Methodological Answer : Variations may arise from polymorphic forms or residual solvents. Perform:

- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions or solvent traces.

- Recrystallization : Use standardized solvents (e.g., ethyl acetate/hexane) to isolate a single crystalline form.

- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to rule out hydrate formation .

Q. What strategies are effective for functionalizing This compound while preserving its Boc and ester groups?

- Methodological Answer : Selective functionalization requires protecting group compatibility:

- Reductive Amination : Use NaBH(OAc)₃ in dichloromethane to modify the 4-position ketone without cleaving Boc/ester groups.

- Grignard Addition : Employ low temperatures (−78°C) to add alkyl/aryl groups to the ketone.

- Monitoring : Track Boc stability via FT-IR (absence of ~1680 cm⁻¹ carbonyl stretch indicates decomposition) .

Q. What analytical approaches are recommended to validate the identity of This compound derivatives in multi-step syntheses?

- Methodological Answer : For derivatives (e.g., 4-substituted analogs), use:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₁NO₅: calc. 271.310, obs. 271.309).

- 2D NMR (COSY, HSQC) : Resolve stereochemistry and regioselectivity in complex derivatives.

- X-ray Crystallography : Resolve ambiguous structural assignments for crystalline intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under acidic conditions?

- Methodological Answer : Literature reports vary due to solvent and temperature effects. Perform controlled studies:

- Kinetic Analysis : Monitor Boc cleavage in 1M HCl/THF at 25°C via HPLC. Half-life >6 h indicates stability for short-term acidic workflows.

- Alternative Protecting Groups : If instability is observed, replace Boc with Fmoc (base-labile) for acid-sensitive syntheses .

Experimental Design Considerations

Q. What precautions are critical when scaling up This compound synthesis?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with temperature control (<0°C during Boc protection).

- Solvent Selection : Opt for greener alternatives (e.g., 2-MeTHF) to reduce toxicity.

- Byproduct Management : Isolate and characterize impurities (e.g., tert-butyl alcohol from Boc cleavage) via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.